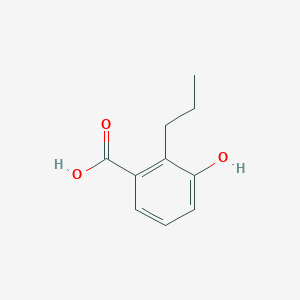
3-Hydroxy-2-propylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-propylbenzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. Hydroxybenzoic acids are known for their bioactive properties and are commonly found in various plants, including spices, vegetables, fruits, and grains . These compounds are significant due to their antioxidant, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-propylbenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2-propylbenzoic acid using suitable oxidizing agents under controlled conditions. Another method includes the use of catalytic processes to introduce the hydroxyl group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-propylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-Hydroxy-2-propylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical intermediates and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-propylbenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparaison Avec Des Composés Similaires
3-Hydroxy-2-propylbenzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic Acid: Known for its use in acne treatment and as an anti-inflammatory agent.
p-Hydroxybenzoic Acid: Commonly used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Studied for its antioxidant and anticancer properties.
Each of these compounds has unique properties and applications, making this compound distinct due to its specific structural features and bioactive properties .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-hydroxy-2-propylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-2-4-7-8(10(12)13)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3,(H,12,13) |
Clé InChI |
OSMPVDKPQINFEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC=C1O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(7-(2-Methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinolin-8-ol](/img/structure/B8689160.png)

![Phenol;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B8689166.png)


![tert-butyl 8-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B8689186.png)

